(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

説明

Structural Significance: Amino Alcohol Backbone and Chirality

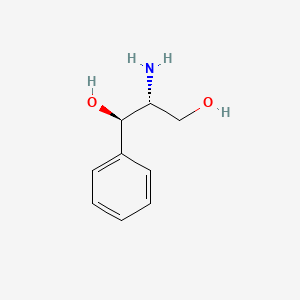

Structurally, (1R,2R)-(−)-2-Amino-1-phenyl-1,3-propanediol features an amino alcohol backbone characterized by two hydroxyl groups (diol) positioned at carbons 1 and 3 of a propane chain, and an amino group attached to carbon 2. The presence of a phenyl substituent on carbon 1 further defines its chemical identity.

The compound's chirality arises from the stereogenic centers at carbons 1 and 2, both configured in the R absolute configuration, which is denoted in the compound's name as (1R,2R). This stereochemical arrangement imparts specific three-dimensional spatial orientation, influencing its chemical reactivity and interaction with biological targets.

The molecular formula is $$ \text{C}9\text{H}{13}\text{NO}_2 $$, with a molar mass of approximately 167.21 g/mol. Key physicochemical properties include a melting point range of 112–118 °C, a boiling point near 295.79 °C, and a density estimated around 1.1222 g/cm³. Its refractive index and predicted pKa (around 11.73) reflect its polar nature and acid-base behavior in solution.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₂ |

| Molar Mass | 167.21 g/mol |

| Melting Point | 112–118 °C |

| Boiling Point | ~295.79 °C |

| Density | ~1.1222 g/cm³ |

| Optical Rotation | −39° (c=1, 1N HCl) |

| pKa (predicted) | 11.73 ± 0.45 |

| Refractive Index | −26.5° (c=1, MeOH) |

The stereochemical configuration and functional groups confer the molecule with versatility as a chiral ligand and intermediate in asymmetric synthesis. Its amino alcohol motif is a common scaffold in medicinal chemistry, facilitating hydrogen bonding and coordination with metal centers in catalytic processes.

特性

IUPAC Name |

(1R,2R)-2-amino-1-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCGVCVPNPBJIG-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46032-98-8 | |

| Record name | (1R,2R)-2-Amino-1-phenyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46032-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-phenyl-1,3-propanediol, threo-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046032988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [R(R*,R*)]-2-amino-1-phenylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-PHENYL-1,3-PROPANEDIOL, THREO-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q33891T0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Alkoxyamine Pathway

The US5998669A patent outlines a two-step process using 1,3-dihydroxyacetone dimer (1) as the starting material. In the first step, the dimer reacts with alkoxyamines (e.g., methoxyamine) in anhydrous ethanol under mild conditions (5–40°C) to form an alkoxyimine intermediate (2). Subsequent hydrogenation with Raney nickel or palladium catalysts at 40 psi H₂ yields the target compound (3) with 71% isolated yield.

Key Conditions

- Catalyst: 20% Pd(OH)₂/C or Raney nickel

- Pressure: 40 psi H₂ (vs. traditional 1,450 psi)

- Solvent: Ethanol or methanol

This method avoids hazardous ammonia and high-pressure equipment, making it industrially viable.

Catalytic Hydrogenation of Nitro Intermediates

Benzylamine Route (CN102399161A)

A Chinese patent describes a five-step synthesis starting from benzaldehyde and nitromethane:

- Nitroaldol Reaction : Benzaldehyde reacts with nitromethane using a chiral catalyst to yield (R)-2-nitro-1-phenylethanol.

- Formaldehyde Addition : Reaction with formaldehyde forms (1R,2R)-2-nitro-1-phenyl-1,3-propanediol.

- Hydrogenation : Catalytic hydrogenation (5% Pt/C, 40 psi H₂) reduces the nitro group to an amine, achieving 95% yield.

Catalyst Efficiency

| Catalyst | Pressure (psi) | Yield (%) |

|---|---|---|

| 5% Pt/C | 40 | 95 |

| 20% Pd/C | 40 | 90 |

This route is scalable but requires careful control of stereochemistry during nitro group reduction.

Enzymatic Cascades for Stereoselective Synthesis

Transketolase-Transaminase System

Recent work in ACS Catalysis (2021) engineered transketolase (TK) and ω-transaminase (TA) to synthesize the compound from 4-(methylsulfonyl)benzaldehyde. TK catalyzes the formation of a ketose intermediate, which TA converts into the target aminodiol.

Optimized Conditions

- TK Mutant: E469G/F468A (95% ee, R-configuration)

- TA Mutant: A113V/L164M (96% diastereomeric excess)

- Yield: 76% with >99% enantiomeric excess.

This green chemistry approach eliminates heavy metal catalysts and operates under aqueous, mild conditions.

Resolution of Racemic Mixtures

Chiral Ligand-Assisted Crystallization

Racemic 2-amino-1-phenyl-1,3-propanediol is resolved using dibenzoyltartaric acid derivatives. The (1R,2R)-enantiomer forms a less soluble salt with D-dibenzoyltartaric acid, achieving 98% optical purity after recrystallization.

Resolution Efficiency

| Resolving Agent | Solvent | Purity (%) |

|---|---|---|

| D-DBTA | Ethanol | 98 |

| L-DBTA | Acetonitrile | 95 |

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Pressure (psi) | Sustainability |

|---|---|---|---|---|

| Reductive Amination | 71 | High | 40 | Moderate |

| Catalytic Hydrogenation | 95 | Moderate | 40–100 | Low |

| Enzymatic Cascade | 76 | Very High | Ambient | High |

| Resolution | 50 | High | Ambient | Low |

化学反応の分析

Types of Reactions: (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of various amino alcohol derivatives.

Substitution: Formation of ethers or esters depending on the substituent.

科学的研究の応用

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用機序

The mechanism of action of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. It may also interact with proteins, altering their conformation and function. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Stereoisomeric Comparisons

(1R,2R)-(-)- vs. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Key Insight : The (1R,2R) isomer is pharmacologically favored, while the (1S,2S) isomer is often repurposed for chiral ligand synthesis or discarded.

Structural Analogues in Drug Development

D-threo-2-Amino-1-phenyl-1,3-propanediol (CAS: 55779-26-5)

- Structure : (1S,2R) configuration.

- Application : Inhibits murine glucocerebroside synthetase (Ki = 0.7 µM), showing uncompetitive inhibition against UDP-glucose.

- Comparison: Unlike the (1R,2R) isomer, this derivative contains a morpholino group, enhancing its enzyme-binding specificity.

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol

- Structure: Four stereoisomers with a decanoylamino tail.

- Activity : The D-threo (1S,2R) isomer is the most potent inhibitor of glucosyltransferase.

- Divergence: Bulkier substituents reduce solubility but improve target affinity compared to the parent aminodiol.

Non-Amino Derivatives

2-Phenyl-1,3-propanediol Dicarbamate (Felbamate)

- Structure: Carbamate groups replace amino functionalities.

- Application: Antiepileptic drug with distinct mechanism unrelated to aminodiols.

- Key Difference: The absence of an amino group eliminates chiral complexity but introduces carbamate-mediated neuroactivity.

生物活性

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a chiral compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C9H13NO2

- CAS Number: 46032-98-8

- Chirality: The compound features two chiral centers, contributing to its optical activity and influencing its biological interactions.

This compound exhibits several biological activities primarily through its interactions with enzymes and proteins:

- Enzyme Inhibition: The compound can act as an inhibitor by binding to the active sites of various enzymes. This property is particularly relevant in the context of drug design where enzyme inhibition is a therapeutic target.

- Protein Interaction: It has been shown to alter protein conformation, potentially affecting their functionality. This characteristic is crucial for understanding its role in biochemical pathways.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications:

- Norepinephrine Reuptake Inhibitor: It serves as a precursor in the synthesis of (S,S)-reboxetine, a selective norepinephrine reuptake inhibitor used in treating depression .

- Chiral Building Block: The compound is utilized in asymmetric synthesis to produce other biologically active molecules, enhancing the efficiency of drug development .

Synthesis of (S,S)-Reboxetine

A significant application of this compound is its role in synthesizing (S,S)-reboxetine. A study demonstrated two distinct synthetic routes utilizing this compound:

- First Route: Involves N,N-dibenzylation followed by rearrangement reactions yielding (S,S)-reboxetine with an overall yield of 6.2% .

- Second Route: A more efficient method resulted in an 8.5% yield through a series of transformations involving the compound .

These studies highlight the compound's importance in developing pharmacologically active agents.

Enzyme Interaction Studies

Research has focused on the interaction between this compound and various enzymes:

| Enzyme | Activity Observed | Reference |

|---|---|---|

| Alcohol Dehydrogenase | Altered enantioselectivity in catalysis | |

| Norepinephrine Transporter | Inhibition leading to increased norepinephrine levels |

These interactions suggest that the compound could be pivotal in modulating neurotransmitter levels and enzymatic reactions critical for various physiological processes.

Comparative Analysis with Similar Compounds

Comparative studies have shown that this compound exhibits distinct biological properties compared to its enantiomer (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol:

| Property | (1R,2R)-(-) Form | (1S,2S)-(+) Form |

|---|---|---|

| Enzyme Inhibition | Significant | Moderate |

| Protein Interaction | High | Low |

| Therapeutic Applications | Broad | Limited |

This comparison underscores the relevance of stereochemistry in determining biological activity.

Q & A

Q. What are the standard synthetic routes for (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol, and how is stereochemical purity ensured?

The compound is typically synthesized via catalytic asymmetric hydrogenation or chiral resolution methods. For example, it can be derived from intermediates like (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate (DANI) through selective hydrolysis and deprotection steps . To ensure stereochemical purity, chiral chromatography (e.g., using polysaccharide-based columns) and polarimetry ([α]25/D = −30° in 6 M HCl) are employed to validate enantiomeric excess .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assignments based on splitting patterns (e.g., diastereotopic protons in the propanediol backbone) and coupling constants to confirm stereochemistry .

- FT-IR : Identification of functional groups (e.g., hydroxyl, amine, and aromatic C-H stretches) .

- Mass spectrometry (MS) : Molecular ion peaks (m/z 212.20) and fragmentation patterns align with the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the N,N-dimethylation of this compound?

Optimization involves:

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) or organocatalysts enhance dimethylation efficiency. Evidence suggests using excess dimethylamine under inert atmospheres .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics .

- Temperature control : Maintaining 60–80°C balances reactivity and minimizes side reactions like over-alkylation .

Post-reaction, vacuum distillation and pH adjustment (to ~9–10) isolate the product while removing unreacted amines .

Q. What experimental strategies resolve contradictions in enantiomeric excess measurements between polarimetry and chiral HPLC?

Discrepancies may arise from solvent effects or impurities. Mitigation steps include:

- Cross-validation : Compare polarimetry ([α]25/D) in standardized solvents (e.g., 6 M HCl) with HPLC retention times using chiral columns .

- Purification : Recrystallization from ethanol/water mixtures reduces impurities that skew optical rotation .

- Advanced analytics : Use 2D NMR (e.g., NOESY) to confirm spatial arrangement of substituents .

Q. How does the nitro group on the phenyl ring influence reactivity in downstream applications?

The electron-withdrawing nitro group (para-substituted) enhances electrophilic substitution resistance but facilitates reduction to amine derivatives. For example, catalytic hydrogenation (H2/Pd) converts the nitro group to an amine, enabling use in peptidomimetic syntheses . Kinetic studies show nitro reduction occurs preferentially over propanediol backbone modification under mild conditions (25°C, 1 atm H2) .

Q. What are common pitfalls in scaling up lab-scale synthesis, and how are they addressed?

- Byproduct formation : At larger scales, prolonged reaction times increase side products (e.g., oxidized diols). Use of antioxidants (e.g., BHT) or inert gas purging mitigates this .

- Heat dissipation : Exothermic steps (e.g., catalytic hydrogenation) require jacketed reactors with precise temperature control to avoid thermal degradation .

- Workflow bottlenecks : Replace batch distillation with continuous fractional distillation for efficient solvent recovery .

Methodological Considerations

Q. How can researchers validate the absence of diastereomeric impurities in final products?

- Chiral derivatization : React with a chiral derivatizing agent (e.g., Mosher’s acid chloride) and analyze via 1H NMR for split signals .

- Melting point analysis : Sharp mp ranges (163–165°C) indicate high purity; broad ranges suggest contamination .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Q. What protocols ensure safe handling of this compound given its hygroscopic and irritant properties?

- Storage : Desiccate at 2–8°C in amber glass bottles to prevent hydrolysis .

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods during synthesis .

- Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite .

Data Analysis and Reporting

Q. How should researchers address batch-to-batch variability in optical rotation data?

Q. What are the limitations of using FT-IR alone to confirm functional group integrity?

FT-IR may fail to distinguish between similar functional groups (e.g., primary vs. secondary amines). Complementary techniques like Raman spectroscopy (for nitro group confirmation) or XPS (surface composition analysis) enhance reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。